4-(4-Tert-butylphenoxy)-3-chloroaniline
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Overview
Description
4-(4-Tert-butylphenoxy)-3-chloroaniline is an organic compound that features a tert-butyl group attached to a phenoxy ring, which is further connected to a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenoxy)-3-chloroaniline typically involves the reaction of 4-tert-butylphenol with 3-chloroaniline. One common method is the etherification reaction, where 4-tert-butylphenol is reacted with 3-chloroaniline in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include the use of solvents such as benzene, toluene, or dimethylbenzene, and the process is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenoxy)-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Tert-butylphenoxy)-3-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenoxy)-3-chloroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenoxyacetyl chloride
- 4-tert-Butylphenoxyacetonitrile
- 4-tert-Butylphenoxybutanoic acid
- 1-(4-tert-Butylphenoxy)acetone
Uniqueness
4-(4-Tert-butylphenoxy)-3-chloroaniline is unique due to its specific structural features, such as the presence of both a tert-butyl group and a chloroaniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
82340-00-9 |
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Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
4-(4-tert-butylphenoxy)-3-chloroaniline |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3 |
InChI Key |
DWWQSGQVBXVJDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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